

# Clinical Activity of Pilaralisib Across Cancer Types

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Pilaralisib

CAS No.: 934526-89-3

Cat. No.: S547960

[Get Quote](#)

| Cancer Type                                          | Trial Phase / Description    | Response Rate                                        | Other Efficacy Measures                                                                                                                              |
|------------------------------------------------------|------------------------------|------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------|
| Various Advanced Solid Tumors [1]                    | Phase I Monotherapy (Tablet) | PR: 11.1%                                            | (2 of 18 evaluable patients)   SD: 33.3% (6 patients) Median PFS: 1.9 months     Various Advanced Solid Tumors (incl. Endometrial, Lung, Breast) [2] |
| Phase I Combination with Paclitaxel/Carboplatin      | PR: 13.5%                    | (7 of 52 evaluable patients)   SD: 48.1%             | Median PFS: 3.2 months     Advanced or Recurrent Endometrial Carcinoma [3]                                                                           |
| Phase II Monotherapy                                 | ORR: 6%                      | PFS at 6 months: 12%                                 | HER2+ Metastatic Breast Cancer [3]                                                                                                                   |
| Phase I/II Combination with Trastuzumab ± Paclitaxel | PR: 20%                      | (4 of 20 evaluable patients in paclitaxel combo arm) | Information from combination arm                                                                                                                     |

## Safety and Tolerability Profile

The safety profile of **pilaralisib** is consistent with the known class effects of PI3K inhibitors. The table below details common treatment-related adverse events (AEs).

| Adverse Event | Frequency in Monotherapy (%) [1] | Frequency in Combination Therapy (%) [2] |
|---------------|----------------------------------|------------------------------------------|
| Diarrhea      | 40.9                             | 36.2                                     |

| Adverse Event      | Frequency in Monotherapy (%) [1]  | Frequency in Combination Therapy (%) [2] |
|--------------------|-----------------------------------|------------------------------------------|
| Fatigue            | 40.9                              | 29.3                                     |
| Decreased Appetite | 22.7                              | 12.1                                     |
| Hyperglycemia      | 22.7                              | 15.5                                     |
| Rash               | 13.6                              | 12.1                                     |
| Nausea             | 13.6                              | 44.8                                     |
| Neutropenia        | Not a prominent AE in monotherapy | 67.2 (primarily from chemo)              |
| Thrombocytopenia   | Not a prominent AE in monotherapy | 67.2 (primarily from chemo)              |

## Key Experimental Protocol Details

To help interpret the data, here are the methodologies from the core clinical trials cited:

- **Study Design:** The primary monotherapy [1] and combination therapy [2] studies were **Phase I, multicenter, open-label, single-arm trials**.
- **Dosing:** **Pilaralisib** was administered orally, once daily, in continuous 28-day cycles. Doses ranged from 100 mg to 600 mg for capsules and 100 mg to 400 mg for tablets [1] [2].
- **Patient Population:** The trials enrolled adults (median age 63) with histologically confirmed metastatic or unresectable solid tumors that were refractory to standard therapy. Patients had an ECOG performance status of 0-2 and had received a median of 3 prior systemic therapies [1].
- **Primary Endpoints:** The main goals were to determine the **Maximum Tolerated Dose (MTD)** and evaluate the safety profile [1] [2].
- **Secondary/Exploratory Endpoints:** These included pharmacokinetics (PK), pharmacodynamics (PD), and preliminary efficacy assessed by **RECIST 1.0 criteria** [1].
- **Pharmacodynamic Analysis:** Inhibition of the PI3K pathway was confirmed in tumor biopsies, which showed reductions in phosphorylated AKT (pAKT) and other pathway components [2].

## Pilaralisib's Mechanism of Action

The following diagram illustrates the mechanism of **Pilaralisib** and the pathway it targets.



[Click to download full resolution via product page](#)

## Conclusion for Researchers

In summary, the clinical data portrays **pilaralisib** as a pan-class I PI3K inhibitor with a manageable safety profile and **limited single-agent antitumor activity** across a range of solid tumors [1] [2] [3].

- **Key Strengths:** The drug successfully inhibits its intended target, the PI3K pathway, as evidenced by pharmacodynamic data [2]. It also shows potential for combination in specific settings, such as HER2+ breast cancer [3].
- **Development Status:** Based on the modest efficacy observed in these trials, the clinical development of **pilaralisib** for solid tumors does not appear to have been pursued aggressively in recent years, with no approvals from major regulatory bodies.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Phase I Trial of a Tablet Formulation of Pilaralisib, a Pan- ... [pmc.ncbi.nlm.nih.gov]
2. Phase I Dose-Escalation Study of Pilaralisib (SAR245408 ... [pmc.ncbi.nlm.nih.gov]
3. Pilaralisib - an overview | ScienceDirect Topics [sciencedirect.com]

To cite this document: Smolecule. [Clinical Activity of Pilaralisib Across Cancer Types]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547960#pilaralisib-clinical-activity-across-cancer-types>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)